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molecular formula C16H11B B3117040 2-Bromo-6-phenylnaphthalene CAS No. 22082-94-6

2-Bromo-6-phenylnaphthalene

Cat. No. B3117040
M. Wt: 283.16 g/mol
InChI Key: VNLWLDADARVEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08221907B2

Procedure details

In an atmosphere of argon, 360 g (1.27 mol) of 2-bromo-6-phenylnaphthalene, 2 L of dehydrated diethyl ether and 2 L of dehydrated toluene were charged and cooled to −10° C. Then, 1 L (1.58 mol) of a hexane solution of 1.58M n-butyl lithium was added dropwise, and stirred at −10° C. for 5 hours. The reaction solution was cooled to −60° C., and after adding 718 g (3.81 mol) of triisopropyl borate, the mixture was stirred at room temperature for 17 hours. After adding 1 L of toluene and 1 L of water, the resulting mixture was stirred for an hour. Then, an aqueous layer was removed. An organic layer was washed with water, and dried with magnesium sulfate. The organic layer was concentrated, and heat-washed with toluene, whereby 276 g of 6-phenylnaphthalene-2-boronic acid was obtained (yield: 87%).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
718 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:8]=2)[CH:3]=1.CCCCCC.C([Li])CCC.[B:29](OC(C)C)([O:34]C(C)C)[O:30]C(C)C>O.C1(C)C=CC=CC=1.C(OCC)C>[C:12]1([C:7]2[CH:8]=[C:9]3[C:4](=[CH:5][CH:6]=2)[CH:3]=[C:2]([B:29]([OH:34])[OH:30])[CH:11]=[CH:10]3)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)C1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
718 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at −10° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to −60° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 17 hours
Duration
17 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for an hour
CUSTOM
Type
CUSTOM
Details
Then, an aqueous layer was removed
WASH
Type
WASH
Details
An organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
WASH
Type
WASH
Details
heat-washed with toluene

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C2C=CC(=CC2=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 276 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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